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molecular formula C14H10FNO B3142391 2-(Benzyloxy)-4-fluorobenzonitrile CAS No. 503293-06-9

2-(Benzyloxy)-4-fluorobenzonitrile

Cat. No. B3142391
M. Wt: 227.23 g/mol
InChI Key: GFLSENJRQRASDS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07176196B2

Procedure details

A solution of intermediate 134, 2-(benzyloxy)-4-fluorobenzonitrile, (9.03 g, 39.7 mmol) in ethanol (100 mL) and ethyl acetate (100 mL) was stirred with 10% palladium on carbon (1.67 g,) and concentrated hydrochloric acid (12 mL, 144 mmol) under a hydrogen atmosphere (60 psi) for four days. The catalyst was removed by filtration through Celite, and the filtrate was concentrated. The crude product was triturated with ether and the resulting solid collected by filtration to give the title compound (5.24 g, 74% yield) as a pale orange solid. 1H NMR (500 MHz, DMSO-D6) δ ppm: 10.81 (1H, s), 8.18 (3H, s), 7.36 (1H, t, J=7.3 Hz), 6.79 (1H, dd, J=10.8, 2.6 Hz), 6.66 (1H, dt, J=8.5, 2.3 Hz), 3.90 (2H, d, J=5.2 Hz).
[Compound]
Name
intermediate 134
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
9.03 g
Type
reactant
Reaction Step One
Quantity
12 mL
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
1.67 g
Type
catalyst
Reaction Step One
Yield
74%

Identifiers

REACTION_CXSMILES
C([O:8][C:9]1[CH:16]=[C:15]([F:17])[CH:14]=[CH:13][C:10]=1[C:11]#[N:12])C1C=CC=CC=1.[ClH:18]>C(O)C.C(OCC)(=O)C.[Pd]>[ClH:18].[OH:8][C:9]1[CH:16]=[C:15]([F:17])[CH:14]=[CH:13][C:10]=1[CH2:11][NH2:12] |f:5.6|

Inputs

Step One
Name
intermediate 134
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
Quantity
9.03 g
Type
reactant
Smiles
C(C1=CC=CC=C1)OC1=C(C#N)C=CC(=C1)F
Name
Quantity
12 mL
Type
reactant
Smiles
Cl
Name
Quantity
100 mL
Type
solvent
Smiles
C(C)O
Name
Quantity
100 mL
Type
solvent
Smiles
C(C)(=O)OCC
Name
Quantity
1.67 g
Type
catalyst
Smiles
[Pd]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The catalyst was removed by filtration through Celite
CONCENTRATION
Type
CONCENTRATION
Details
the filtrate was concentrated
CUSTOM
Type
CUSTOM
Details
The crude product was triturated with ether
FILTRATION
Type
FILTRATION
Details
the resulting solid collected by filtration

Outcomes

Product
Name
Type
product
Smiles
Cl.OC1=C(CN)C=CC(=C1)F
Measurements
Type Value Analysis
AMOUNT: MASS 5.24 g
YIELD: PERCENTYIELD 74%
YIELD: CALCULATEDPERCENTYIELD 74.3%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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